Unveiling the Crystal Architecture of Aluminium Fluoride Trihydrate: A Technical Guide
Unveiling the Crystal Architecture of Aluminium Fluoride Trihydrate: A Technical Guide
For Immediate Release
This technical guide provides an in-depth analysis of the crystal structure of aluminium fluoride (B91410) trihydrate (AlF₃·3H₂O), a compound of significant interest in various scientific and industrial domains, including catalysis and materials science. This document is intended for researchers, scientists, and professionals in drug development seeking a comprehensive understanding of the structural characteristics and analytical methodologies for this compound.
Introduction
Aluminium fluoride trihydrate is known to exist in at least two polymorphic forms, designated as α-AlF₃·3H₂O and β-AlF₃·3H₂O. These polymorphs exhibit distinct crystal structures, which in turn influence their physical and chemical properties. A thorough understanding of their atomic arrangement is crucial for predicting their behavior and optimizing their applications. This guide summarizes the crystallographic data for both polymorphs and outlines the experimental protocols for their structural determination.
Crystallographic Data
The crystal structure of both α- and β-AlF₃·3H₂O has been determined primarily through single-crystal X-ray diffraction and powder X-ray diffraction techniques, often complemented by neutron diffraction to precisely locate hydrogen atoms. The key crystallographic parameters are summarized in the tables below.
α-Aluminium Fluoride Trihydrate (α-AlF₃·3H₂O)
The α-polymorph is reported to be isostructural with aluminium fluoride nonahydrate (AlF₃·9H₂O).
| Crystallographic Parameter | Value |
| Crystal System | Tetragonal |
| Space Group | P4/n |
| Unit Cell Dimensions | a = 12.12 Å, c = 10.02 Å |
| Formula Units per Unit Cell (Z) | 8 |
| Selected Bond Distances | Length (Å) |
| Al-F | Data not available in search results |
| Al-O | Data not available in search results |
| Selected Bond Angles | Angle ( ° ) |
| F-Al-F | Data not available in search results |
| F-Al-O | Data not available in search results |
| O-Al-O | Data not available in search results |
β-Aluminium Fluoride Trihydrate (β-AlF₃·3H₂O)
The β-polymorph is characterized by a chain-like structure.
| Crystallographic Parameter | Value |
| Crystal System | Orthorhombic |
| Space Group | Cmcm |
| Unit Cell Dimensions | a = 10.16 Å, b = 7.98 Å, c = 7.92 Å |
| Formula Units per Unit Cell (Z) | 4 |
| Selected Bond Distances | Length (Å) |
| Al-F | Data not available in search results |
| Al-O | Data not available in search results |
| Selected Bond Angles | Angle ( ° ) |
| F-Al-F | Data not available in search results |
| F-Al-O | Data not available in search results |
| O-Al-O | Data not available in search results |
Experimental Protocols
The determination of the crystal structure of aluminium fluoride trihydrate involves several key experimental stages, from synthesis of high-quality crystals to the final structural refinement.
Synthesis of α-AlF₃·3H₂O Crystals
A common method for the synthesis of α-AlF₃·3H₂O nanorods involves a solution-based approach under low supersaturation conditions. While the primary focus of the cited study was on nanomaterials, the underlying chemistry is relevant for crystal growth.
Protocol:
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Prepare a solution of an aluminium salt (e.g., aluminium nitrate) in a mixed solvent system (e.g., water and 2-propanol).
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Introduce a fluoride source, such as hydrofluoric acid (HF), to the solution under controlled temperature and stirring.
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The supersaturation is carefully controlled by adjusting the concentrations of the reactants and the solvent ratio.
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The resulting precipitate of α-AlF₃·3H₂O is collected by filtration, washed, and dried.
Single-Crystal X-ray Diffraction (SC-XRD)
SC-XRD is the definitive method for determining the precise crystal structure of a compound.
Protocol:
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Crystal Selection: A suitable single crystal of AlF₃·3H₂O with well-defined faces and free of visible defects is selected under a microscope.
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Mounting: The crystal is mounted on a goniometer head.
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Data Collection: The mounted crystal is placed in an X-ray diffractometer. A monochromatic X-ray beam is directed at the crystal, and the diffraction pattern is recorded on a detector as the crystal is rotated. Data is collected over a wide range of angles to ensure a complete dataset.
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Data Processing: The collected diffraction data is processed to determine the unit cell parameters and the intensities of the reflections.
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Structure Solution and Refinement: The processed data is used to solve the crystal structure, typically using direct methods or Patterson methods. The initial structural model is then refined using least-squares methods to obtain the final atomic coordinates, bond lengths, and bond angles.
Powder X-ray Diffraction (PXRD) and Rietveld Refinement
PXRD is a powerful technique for identifying crystalline phases and can also be used for structure refinement, particularly when single crystals are not available.
Protocol:
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Sample Preparation: A finely ground powder of AlF₃·3H₂O is prepared to ensure random orientation of the crystallites.
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Data Collection: The powder sample is placed in a sample holder in a powder diffractometer, and the diffraction pattern is recorded over a range of 2θ angles.
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Rietveld Refinement: The experimental powder diffraction pattern is fitted with a calculated profile based on a known or proposed crystal structure model. The refinement process involves adjusting various parameters, including lattice parameters, atomic positions, and peak shape parameters, to minimize the difference between the observed and calculated patterns.
Structural Visualization
The following diagrams illustrate the logical workflow of crystal structure analysis and the coordination environment within the crystal lattice.
Caption: Workflow for Aluminium Fluoride Trihydrate Crystal Structure Analysis.
Caption: Generalized Octahedral Coordination of Aluminium in AlF₃·3H₂O.
